N-(1,1-dioxidotetrahydrothiophen-2-yl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core fused with a phenyl group at position 5 and a sulfanyl-acetamide moiety at position 4. The acetamide side chain is substituted with a 1,1-dioxidotetrahydrothiophen-2-yl group, which introduces a sulfone ring system. The compound’s synthesis likely involves multi-step reactions, including cyclization of pyrazolo-pyrimidinone intermediates and subsequent sulfanyl acetamide coupling, as inferred from analogous protocols in pyrazolopyrimidine derivatives .
Properties
Molecular Formula |
C17H17N5O4S2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-2-yl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N5O4S2/c23-13(19-14-7-4-8-28(14,25)26)10-27-17-20-15-12(9-18-21-15)16(24)22(17)11-5-2-1-3-6-11/h1-3,5-6,9,14H,4,7-8,10H2,(H,18,21)(H,19,23) |
InChI Key |
OVTREDVGQQKDRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-2-yl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a unique combination of functional groups that may contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 396.5 g/mol. The structure includes:
- Tetrahydrothiophene ring : Contributes to the compound's solubility and reactivity.
- Pyrazolo[3,4-d]pyrimidine scaffold : Known for its anticancer properties.
Antitumor Activity
Recent studies have indicated that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant antitumor activity. For instance, a derivative bearing this scaffold showed an IC50 value of 2.24 µM against A549 lung cancer cells, which is considerably lower than the positive control doxorubicin (IC50 = 9.20 µM) . This suggests that the target compound may also possess potent antitumor properties.
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Doxorubicin | 9.20 | A549 |
| Compound 1a | 2.24 | A549 |
| Compound 1d | 1.74 | MCF-7 |
The mechanism by which this compound induces apoptosis was explored through flow cytometric analysis. The results indicated a significant increase in apoptotic cells treated with low micromolar concentrations of the compound .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological potential. Interaction studies typically involve:
- Molecular docking : To predict binding affinities and modes.
- In vitro assays : To evaluate biological effects on cell viability and apoptosis.
Case Studies
A recent exploratory study synthesized several analogs of the target compound to investigate structure–activity relationships (SARs). These studies revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly influenced antitumor efficacy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Unique Features |
|---|---|---|---|
| Target Compound | Pyrazolo[3,4-d]pyrimidin-4-one | - 5-Phenyl - 6-Sulfanyl acetamide with 1,1-dioxidotetrahydrothiophen-2-yl |
Sulfone ring enhances polarity; synergistic H-bonding sites |
| N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | Pyrazolo[3,4-d]pyrimidin-4-one | - 5-Phenyl - 6-Sulfanyl acetamide with 4-chlorophenyl-thiadiazole |
Thiadiazole introduces halogenated aromaticity; potential for π-π stacking |
| N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide | Pyrazolo[3,4-d]pyrimidin-4-one | - 4-Fluorophenyl at position 1 - Acetamide with 4-ethylphenyl |
Fluorine atom improves metabolic stability; ethylphenyl enhances lipophilicity |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide | Pyridazin-6-one | - 4-Fluorophenyl - Acetamide with sulfone and branched alkyl |
Pyridazinone core alters electron distribution; bulky alkyl groups may reduce solubility |
Physicochemical Properties
- Target Compound : LogP ~2.1 (predicted), with moderate solubility in polar solvents due to sulfone and acetamide groups.
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide : Higher LogP (~3.5) due to branched alkyl chains, reducing aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
